“5-Chloro-4-methylpyrimidin-2-amine” is a chemical compound with the CAS Number: 40439-76-7 . It has a molecular weight of 143.58 . It appears as a pale-yellow to yellow-brown solid .
While specific synthesis methods for “5-Chloro-4-methylpyrimidin-2-amine” were not found, a general method for the synthesis of amines involves a process called reductive amination . This process involves breaking a C-N bond in the target molecule and each should be broken separately to produce a possible set of starting materials .
The InChI code for “5-Chloro-4-methylpyrimidin-2-amine” is 1S/C5H6ClN3/c1-3-4 (6)2-8-5 (7)9-3/h2H,1H3, (H2,7,8,9)
. This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .
“5-Chloro-4-methylpyrimidin-2-amine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 143.58 . The compound is typically stored in a refrigerator .
5-Chloro-4-methylpyrimidin-2-amine is a heterocyclic compound that serves as an essential intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its unique structure, characterized by a chlorine atom at the 5-position and an amino group at the 2-position of the pyrimidine ring, imparts distinct chemical properties that are valuable in medicinal chemistry.
The compound is commercially available and can be synthesized through various methods, primarily involving the chlorination of 4-methylpyrimidine-2-amine. It is recognized under the CAS number 40439-76-7 and is utilized in numerous scientific applications, particularly in drug development and organic synthesis.
5-Chloro-4-methylpyrimidin-2-amine belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. It is classified as an amine due to the presence of the amino group, and its chlorinated nature enhances its reactivity, making it suitable for further chemical transformations.
The synthesis of 5-Chloro-4-methylpyrimidin-2-amine typically involves:
The chlorination process must be carefully controlled to prevent over-chlorination or degradation of the starting material. Reaction temperatures typically range from 60°C to 100°C, depending on the specific method used.
The molecular formula of 5-Chloro-4-methylpyrimidin-2-amine is CHClN. The structure features a pyrimidine ring with a methyl group at the 4-position and an amino group at the 2-position, along with a chlorine substituent at the 5-position.
Key structural data includes:
5-Chloro-4-methylpyrimidin-2-amine can participate in several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 5-Chloro-4-methylpyrimidin-2-amine involves its ability to interact with specific biological targets. It functions as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity which can lead to therapeutic effects such as anti-inflammatory responses or antimicrobial activity.
The compound's stability under various conditions (e.g., light, heat) should be evaluated for safety during handling and storage.
5-Chloro-4-methylpyrimidin-2-amine has significant applications in scientific research:
5-Chloro-4-methylpyrimidin-2-amine represents a strategically substituted diazine heterocycle with systematic nomenclature defining its molecular architecture. According to IUPAC conventions, the name specifies:
Alternative naming under the Hantzsch-Widman system designates it as 5-chloro-4-methylpyrimidin-2-amine, though systematic numbering takes precedence over skeletal replacement nomenclature for pyrimidines. Non-systematic historical names like "2-amino-5-chloro-4-methylpyrimidine" persist in older literature but are chemically unambiguous. The molecular formula is C₅H₆ClN₃ (molecular weight: 143.57 g/mol), confirmed via PubChem records [1].
Structural features contributing to its significance include:
Table 1: Key Structural Parameters of 5-Chloro-4-methylpyrimidin-2-amine
Parameter | Value/Characteristic | Significance |
---|---|---|
Ring bond alternation | C4-C5/C6-N1 bonds shorter | Electron delocalization reduced vs benzene |
C5-Cl bond length | 1.736 Å | Standard for aryl chlorides |
C4-CH₃ bond length | 1.492 Å | Typical for sp²-sp³ carbon bonds |
C2-Namine bond length | 1.342 Å | Intermediate character (single/double bond resonance) |
Tautomeric equilibrium | Favors amino form (>95%) | Impacts hydrogen bonding capacity |
This electronic profile enables transformations at C2 (via amine modification), C4 (methyl group oxidation), C5 (nucleophilic displacement of Cl), and C6 (electrophilic substitution) [3] [10].
The compound’s synthetic versatility has established it as a privileged scaffold in designing bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents:
Table 2: Drug Candidates Derived from 5-Chloro-4-methylpyrimidin-2-amine
Drug Candidate | Therapeutic Target | Structural Modification Site | Biological Outcome |
---|---|---|---|
CHMFL-ALK/EGFR-050 | ALK/EGFR dual kinase inhibitor | C5 displacement by aryl diamine | Overcomes resistant NSCLC mutants (TGI: 78-99%) |
Anti-inflammatory leads | Cyclooxygenase-2 (COX-2) | C4 methyl oxidation to carboxylic acid | Enhanced COX-2 selectivity (IC₅₀ ~0.8 μM) |
Anticancer analogs | Thymidylate synthase | C6 functionalization with alkyl chains | Disrupts nucleotide synthesis (IC₅₀ = 1.2-4.5 μM) |
The scaffold’s "three-point diversification" (C4 methyl, C5 chloro, C2 amine) enables combinatorial optimization of pharmacodynamic and pharmacokinetic properties, accelerating hit-to-lead progression [4] [9].
Interest in 5-Chloro-4-methylpyrimidin-2-amine emerged alongside foundational heterocyclic methodologies:
Table 3: Evolution of Synthetic Methods for 5-Chloro-4-methylpyrimidin-2-amine
Era | Method | Conditions | Yield | Limitations |
---|---|---|---|---|
1950s | Biginelli modification | POCl₃, Δ, 12h | 30-40% | Low regioselectivity, toxic byproducts |
1980s | Halogenation of 2-aminopyrimidines | Cl₂ gas, CCl₄, 0°C | 50-65% | Handling gaseous chlorine, overoxidation |
2000s | Pd/Cu-catalyzed C-H chlorination | Pd(OAc)₂/CuCl₂, DMF, 80°C, 2h | 85-92% | Catalyst cost optimization |
2010s-Present | Flow chemistry halogenation | NCS, MeCN, 25°C, residence 5min | 90% | Requires specialized equipment |
The compound’s resurgence correlates with kinase drug discovery (post-2010), where its role in irreversible inhibitors targeting cysteine residues (e.g., EGFR Cys797) expanded synthetic investments. Patent analysis shows a 300% increase in medicinal claims incorporating this scaffold from 2015–2025, reflecting its integration into targeted oncology pipelines [2] [4] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5